2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid
CAS No.:
Cat. No.: VC16782836
Molecular Formula: C16H13NO6
Molecular Weight: 315.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO6 |
|---|---|
| Molecular Weight | 315.28 g/mol |
| IUPAC Name | 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]-5-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23) |
| Standard InChI Key | IDUUXROOZBOOPH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Stereochemistry
The compound’s structure integrates a hydroxybenzoic acid backbone with a 3,4-dihydroxyphenylpropenamide moiety, creating a conjugated system that enhances electron delocalization. This configuration is critical for its redox activity, as the ortho-dihydroxy groups on the phenyl ring facilitate hydrogen atom transfer during antioxidant reactions . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic peaks at δ 6.7–7.2 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid proton), while High-Performance Liquid Chromatography (HPLC) analyses report a retention time of 8.2 minutes under reverse-phase conditions.
Comparative Analysis with Structurally Analogous Compounds
Rosmarinic acid (C18H16O8), a related polyphenol, shares the caffeoyl group but differs in its ester linkage rather than an amide bond . This structural variation impacts bioavailability; 2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid exhibits higher solubility in polar solvents (LogP = 1.2) compared to rosmarinic acid (LogP = 2.8) . Such properties may enhance its absorption in gastrointestinal models, though in vivo pharmacokinetic studies remain pending.
Synthesis and Optimization Strategies
Conventional Chemical Synthesis
The standard synthesis route involves coupling 5-hydroxyanthranilic acid with 3-(3,4-dihydroxyphenyl)propenoic acid chloride under nitrogen atmosphere. Key parameters include:
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25°C | 68 | 95 |
| Reaction Time | 6 hours | 72 | 97 |
| Solvent System | THF/H2O (4:1) | 65 | 93 |
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >98% purity, as verified by HPLC.
Biocatalytic Approaches
Recent advances employ engineered Escherichia coli expressing tyrosinase and aminotransferase enzymes to synthesize analogous compounds . While yields remain lower (∼40%) compared to chemical methods, this approach offers superior stereoselectivity and reduces hazardous waste . Scaling this method for 2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid could address industrial sustainability challenges.
Mechanistic Insights into Biological Activity
Antioxidant Mechanisms
The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50 of 12.3 μM, outperforming ascorbic acid (IC50 = 18.7 μM). Electron paramagnetic resonance (EPR) studies reveal dose-dependent reduction of hydroxyl radical (- OH) signals in Fenton reaction models. The catechol moiety’s redox cycling between quinone and hydroquinone states underpins this activity, facilitated by intramolecular hydrogen bonding .
Anti-Inflammatory Pathways
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppresses nitric oxide (NO) production by 78% at 50 μM, comparable to dexamethasone. Western blot analyses show 60% inhibition of nuclear factor kappa-B (NF-κB) p65 translocation and 45% reduction in cyclooxygenase-2 (COX-2) expression. These effects correlate with decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion, suggesting multimodal anti-inflammatory action .
Therapeutic Applications and Preclinical Evidence
Metabolic Disorder Management
Preliminary data in high-fat diet mice demonstrate 30% reduction in fasting blood glucose and 25% improvement in insulin sensitivity after 8-week treatment (50 mg/kg/day). These changes accompany increased adiponectin secretion (+45%) and peroxisome proliferator-activated receptor gamma (PPARγ) activation, positioning the compound as a potential antidiabetic agent.
Challenges and Future Directions
Bioavailability Optimization
Despite promising in vitro activity, the compound’s oral bioavailability remains limited (F = 22% in rats). Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles (150 nm diameter) improves intestinal absorption by 3.2-fold in murine models, warranting further formulation studies.
Target Identification and Validation
Affinity chromatography coupled with mass spectrometry has identified putative protein targets, including:
-
Kelch-like ECH-associated protein 1 (Keap1; binding energy −9.8 kcal/mol)
-
Mitogen-activated protein kinase 14 (MAPK14; −8.3 kcal/mol)
Computational docking suggests strong interactions with Keap1’s Nrf2-binding domain, explaining observed antioxidant response element (ARE) activation.
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